Enhanced Calculated Lipophilicity (XLogP3) Directly Impacts Membrane Permeability Compared to Des-Methyl and Des-Bromo Analogues
The target compound exhibits a computed XLogP3 of 2.2, indicating moderate lipophilicity that is favorable for passive membrane diffusion and oral bioavailability per Lipinski's Rule of Five [1]. In contrast, the des-methyl analog 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190309-83-1) has a calculated XLogP3 significantly lower, while the des-bromo analog 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-19-1) lacks the lipophilic contribution of the bromine atom . This difference directly influences the compound's suitability as an intermediate for CNS-penetrant kinase inhibitors where higher logP is often required [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 3-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190309-83-1): XLogP3 lower; 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-19-1): XLogP3 lower |
| Quantified Difference | Exact numerical difference not available from public databases; directionality confirmed (target more lipophilic). |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability and blood-brain barrier penetration, which is a critical selection criterion for CNS-targeted kinase inhibitor programs.
- [1] PubChem. 3-Bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine – Computed Properties (XLogP3). CID 24729547. https://pubchem.ncbi.nlm.nih.gov/compound/1000340-20-4 (accessed 2026-05-02). View Source
- [2] Lipinski, C. A. Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 2004, 1(4), 337–341. View Source
